

Technical Guide: Synthesis and Characterization of 4-Bromo-N-ethyl-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-N-ethyl-2-nitroaniline

Cat. No.: B1343975

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromo-N-ethyl-2-nitroaniline**, a key chemical intermediate. This document outlines a detailed synthetic protocol, methods for characterization, and presents relevant data in a structured format for ease of reference by researchers, scientists, and professionals in drug development.

Compound Overview

4-Bromo-N-ethyl-2-nitroaniline is an aromatic amine derivative with the chemical formula $C_8H_9BrN_2O_2$ and a molecular weight of 245.07 g/mol ^[1] Its structure, featuring a bromo and a nitro group on the aniline ring, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. The presence of these functional groups allows for a variety of subsequent chemical transformations.

Table 1: Physicochemical Properties of **4-Bromo-N-ethyl-2-nitroaniline**

Property	Value
CAS Number	56136-82-4[1]
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂ [1]
Molecular Weight	245.07 g/mol [1]
Appearance	Expected to be a yellow or orange solid
Solubility	Expected to be soluble in common organic solvents like DMF, DMSO, and acetone

Synthesis of 4-Bromo-N-ethyl-2-nitroaniline

The synthesis of **4-Bromo-N-ethyl-2-nitroaniline** can be achieved through the N-ethylation of 4-bromo-2-nitroaniline. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, necessitating the use of a suitable base and an efficient ethylating agent.

Synthesis of the Precursor: 4-Bromo-2-nitroaniline

The starting material, 4-bromo-2-nitroaniline, can be synthesized via the bromination of 2-nitroaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline

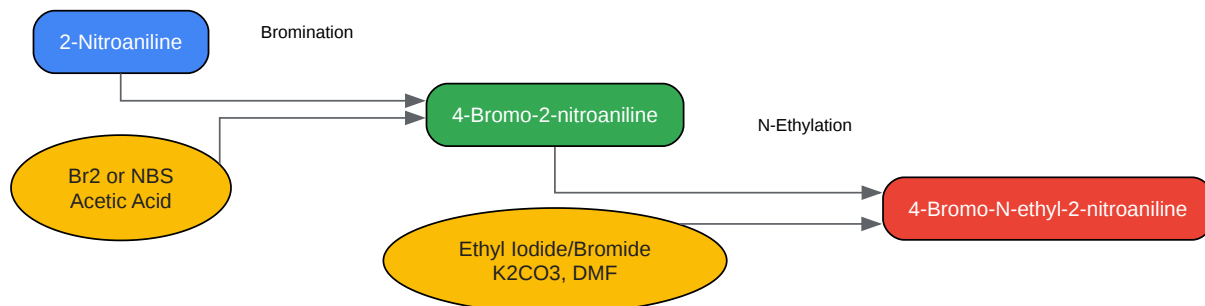
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline in a suitable solvent such as glacial acetic acid.
- **Bromination:** While stirring, slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to the reaction mixture. The reaction is typically carried out at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

- Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-bromo-2-nitroaniline as a yellow solid.

N-ethylation of 4-Bromo-2-nitroaniline

Experimental Protocol: Synthesis of **4-Bromo-N-ethyl-2-nitroaniline**

- Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (K_2CO_3) (2 equivalents).
- Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.
- Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-Bromo-N-ethyl-2-nitroaniline**.



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Caption: Synthesis workflow for **4-Bromo-N-ethyl-2-nitroaniline**.

Characterization of 4-Bromo-N-ethyl-2-nitroaniline

The structure and purity of the synthesized **4-Bromo-N-ethyl-2-nitroaniline** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data of **4-Bromo-N-ethyl-2-nitroaniline** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~6.8	d	1H	Ar-H
~3.4	q	2H	-NH-CH ₂ -CH ₃
~1.4	t	3H	-NH-CH ₂ -CH ₃
~8.0	br s	1H	-NH-CH ₂ -CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data of **4-Bromo-N-ethyl-2-nitroaniline** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~145	Ar-C (C-NH)
~138	Ar-C (C-NO ₂)
~135	Ar-CH
~125	Ar-CH
~118	Ar-CH
~110	Ar-C (C-Br)
~40	-NH-CH ₂ -CH ₃
~14	-NH-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **4-Bromo-N-ethyl-2-nitroaniline**

Wavenumber (cm^{-1})	Functional Group
~3400	N-H Stretch
~2970-2860	C-H Stretch (Aliphatic)
~1600	N-H Bend and C=C Stretch (Aromatic)
~1520, ~1340	N-O Stretch (Nitro group)
~820	C-H Bend (Aromatic, para-disubstituted)
~550	C-Br Stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ and a characteristic $[\text{M}+2]^+$ peak of similar intensity due to the presence of the bromine atom.

Table 5: Expected Mass Spectrometry Data for **4-Bromo-N-ethyl-2-nitroaniline**

m/z	Assignment
244/246	[M] ⁺ (Molecular ion peaks for ⁷⁹ Br and ⁸¹ Br isotopes)
229/231	[M-CH ₃] ⁺
215/217	[M-C ₂ H ₅] ⁺
198/200	[M-NO ₂] ⁺

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References

- 1. chemscene.com [chemscene.com]
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